molecular formula C20H19N3O3S B2446449 N-[4-(3-méthoxyazétidin-1-yl)phényl]-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 2034491-25-1

N-[4-(3-méthoxyazétidin-1-yl)phényl]-4-(1,3-thiazol-2-yloxy)benzamide

Numéro de catalogue B2446449
Numéro CAS: 2034491-25-1
Poids moléculaire: 381.45
Clé InChI: CHHCJNGGETVWEP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor used for the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in clinical trials and has been approved by the US Food and Drug Administration (FDA) for the treatment of advanced NSCLC.

Mécanisme D'action

N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide works by selectively inhibiting the mutant forms of EGFR that are commonly found in NSCLC tumors. These mutations cause the EGFR protein to be constantly activated, leading to uncontrolled cell growth and division. By inhibiting the mutant EGFR, N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide has been shown to have a high degree of selectivity for mutant EGFR over wild-type EGFR, which reduces the risk of off-target effects. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. In preclinical studies, N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide has demonstrated potent antitumor activity against NSCLC cell lines and xenograft models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide in lab experiments is its high selectivity for mutant EGFR, which allows for more precise targeting of cancer cells. However, one limitation is that the mutant EGFR targeted by N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide can develop resistance over time, which may limit its long-term efficacy.

Orientations Futures

There are several future directions for research on N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide. One area of interest is the development of combination therapies that can overcome resistance to N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide. Another area of research is the identification of biomarkers that can predict response to N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide, which could help to personalize treatment for NSCLC patients. Additionally, there is ongoing research into the use of N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide in other types of cancer, such as breast cancer and colorectal cancer.

Méthodes De Synthèse

The synthesis of N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide involves the reaction of 4-(thiazol-2-yloxy)benzoic acid with 4-(3-methoxyazetidin-1-yl)aniline in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a series of purification steps to obtain the final product.

Propriétés

IUPAC Name

N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-25-18-12-23(13-18)16-6-4-15(5-7-16)22-19(24)14-2-8-17(9-3-14)26-20-21-10-11-27-20/h2-11,18H,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHCJNGGETVWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.